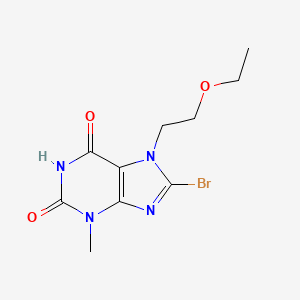

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is a chemical compound with the linear formula C10H13BrN4O3 . It has a molecular weight of 317.144 .

Molecular Structure Analysis

The molecular structure of 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is represented by the linear formula C10H13BrN4O3 . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

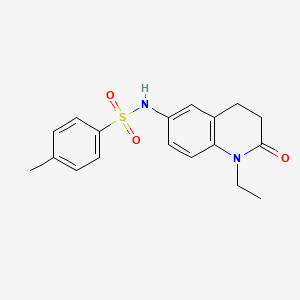

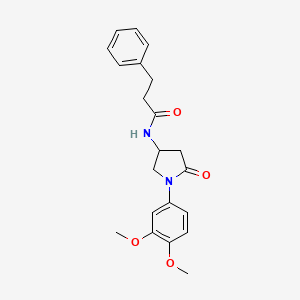

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel compounds and investigating their antimicrobial activities. For instance, derivatives of pyrrolidine-diones have been synthesized, showing promising in vitro antifungal activities against several test fungi. These studies emphasize the potential of bromo derivatives as novel fungicides, highlighting the importance of structural modification in enhancing biological activity (Cvetkovic et al., 2019).

Chemical Structure and Reactivity

Another area of research involves studying the reactivity of halopurine analogs, such as 6-bromo-7-[(11)C]methylpurine, with glutathione, providing insights into the conversion rates and potential for assessing the function of multidrug resistance-associated proteins in various species (Okamura et al., 2009).

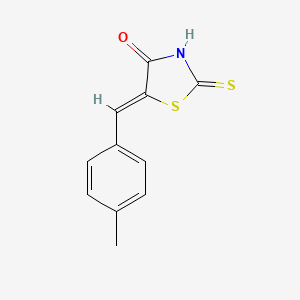

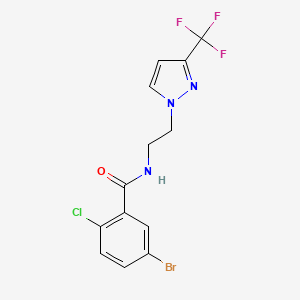

Novel Synthetic Routes and Applications

Synthetic routes to create new molecules with potential applications in material science and pharmaceuticals have been explored. For example, efficient synthesis methods for triazole-containing spiro dilactones highlight the use of bromomethyl groups in generating multifunctional compounds with significant yields (Ghochikyan et al., 2016). Additionally, the synthesis of 8-Bromo-N-benzylpurines through 8-lithiated purines demonstrates the versatility of bromopurines in forming structurally diverse and functionally rich molecules (Gamadeku & Gundersen, 2010).

Safety and Hazards

properties

IUPAC Name |

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYPSGBYRVFWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2773393.png)

![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2773394.png)

![6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2773398.png)

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)

![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)

![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)

![(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid](/img/structure/B2773406.png)